![molecular formula C20H19ClN2O2 B2535344 4-chloro-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851402-93-2](/img/structure/B2535344.png)
4-chloro-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
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Overview
Description
4-chloro-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Synthetic Pathways and Chemical Properties
- Regioselectivity of N-Ethylation Reaction : The study of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a similar compound, has highlighted the importance of the carboxamide unit and its biological activities. The research employed DFT methods to understand the regiosselective ethylation, which is crucial for developing compounds with targeted pharmacological activities (Batalha et al., 2019).
Biological Activities
- Antimicrobial Agents : Synthesis and characterization of new quinazolines, including derivatives similar to the compound of interest, have shown potential as antimicrobial agents. These compounds have been evaluated for their antibacterial and antifungal activities, indicating the chemical's relevance in developing new antimicrobial therapies (Desai et al., 2007).
Pharmaceutical Applications
Cobalt-promoted Dimerization : A study on aminoquinoline-directed, cobalt-promoted dimerization of benzamides, including compounds structurally related to 4-chloro-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, offers insights into novel synthetic routes that could be applicable for the synthesis of complex molecules with potential pharmaceutical applications (Grigorjeva & Daugulis, 2015).
Antitubercular and Antibacterial Activities : Research on quinazolinone analogs substituted with benzothiophene has explored their antitubercular and antibacterial properties. These studies provide a foundation for understanding how modifications to the quinazolinone core, like those in the compound , can enhance biological activity and offer potential therapeutic benefits (Rao & Subramaniam, 2015).
Mechanism of Action
Target of Action
The compound contains a quinoline moiety, which is a common structural element in many pharmaceuticals and biologically active molecules . Quinoline derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
The exact mode of action would depend on the specific target that the compound interacts with. Generally, quinoline derivatives can act as inhibitors or activators of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific target. Quinoline derivatives have been found to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Quinoline derivatives, for example, are generally well absorbed and can be metabolized by the liver .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain molecules in the cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, certain quinoline derivatives have been found to be more stable and active in acidic environments .
properties
IUPAC Name |
4-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-12-9-16-11-15(20(25)23-18(16)10-13(12)2)7-8-22-19(24)14-3-5-17(21)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHBUFRJAFMPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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